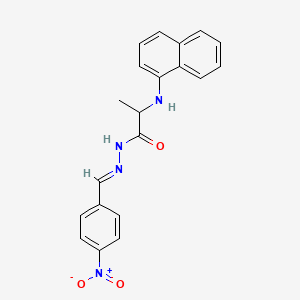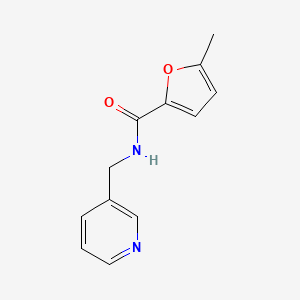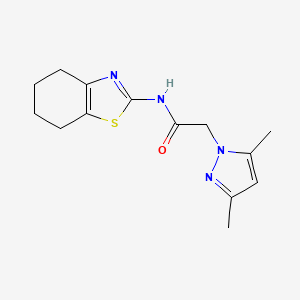
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as SU5416, is a synthetic small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Sugen Inc. in 1998 as a potential anti-angiogenic drug for cancer treatment.
Mechanism of Action
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid selectively binds to VEGFR-2 and prevents the activation of downstream signaling pathways that promote angiogenesis. This results in the inhibition of new blood vessel formation and the reduction of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic properties, 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell migration and invasion. 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis. However, 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a relatively short half-life and may require frequent dosing to maintain therapeutic efficacy. Additionally, its use may be limited by potential off-target effects and toxicity.
Future Directions
There are several potential future directions for research involving 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis. Another direction is the investigation of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with immunotherapy for the treatment of cancer. Additionally, there is ongoing research into the use of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in other diseases such as pulmonary hypertension and wound healing.
Synthesis Methods
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps starting from commercially available starting materials. The key step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst to form the isoindoline intermediate. This is followed by a series of functional group transformations to yield the final product.
Scientific Research Applications
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its anti-angiogenic properties in cancer research. It has been shown to inhibit the growth of various tumors by blocking the VEGF signaling pathway, which is essential for the formation of new blood vessels that supply nutrients to the tumor. 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been investigated for its potential use in treating other diseases such as diabetic retinopathy and macular degeneration.
properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO5/c16-8-2-4-12(18)11(6-8)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNQTMCUBNKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)


![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)


![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
